Bétaïne monohydratée

Vue d'ensemble

Description

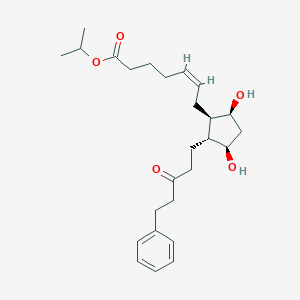

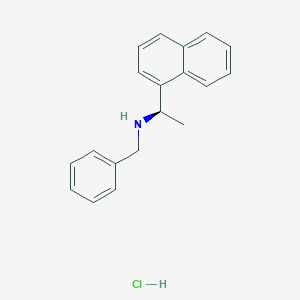

Betaine monohydrate, also known as (Carboxymethyl)trimethylammonium hydroxide or trimethylglycine hydroxide, is a naturally occurring substance found in animals, plants, and microorganisms . It is a zwitterionic quaternary ammonium compound and is one of the main constituents of several food items like wheat, shellfish, spinach, and sugar beets . The molecular formula of Betaine monohydrate is C5H11NO2 × H2O and it has a molecular weight of 135.16 .

Synthesis Analysis

Betaine is synthesized in microorganisms through different metabolic pathways for the biosynthesis and catabolism of betaine . A process for preparing Anhydrous Betaine and Betaine Hydrochloride involves treating chloroacetic acid with sodium carbonate, and then dropping liquid trimethylamine to obtain Betaine products .Molecular Structure Analysis

The molecular structure of Betaine monohydrate is (CH3)3N+CH2COO- · H2O . The rotation of the carboxylic group changes the molecule from a highly symmetric (C s) conformation into a twisted conformation .Chemical Reactions Analysis

Betaine has been reported to diminish the base pair composition dependence of DNA thermal melting transitions . It has found application in the polymerase chain reaction (PCR), enhancing DNA amplification by reducing the formation of secondary structure in GC-rich DNA regions .Physical And Chemical Properties Analysis

Betaine monohydrate is soluble in water (50 mg/ml), yielding a clear, colorless solution . It is also soluble in methanol (55 g/100 g) and ethanol (8.7 g/100 g) . The physicochemical properties of betaine depend on the hydrogen bonding interactions between betaine, water, and acid molecules .Applications De Recherche Scientifique

Amélioration de la PCR

La bétaïne monohydratée est connue pour améliorer l'amplification de l'ADN pendant la réaction en chaîne par polymérase (PCR) en réduisant la formation de structures secondaires dans les régions riches en GC de l'ADN, améliorant ainsi l'efficacité et la fiabilité des tests PCR .

Stabilisation des protéines et de l'ADN

Elle contribue à la stabilisation des structures protéiques et de l'ADN, indirectement par ses interactions avec les molécules d'eau proches de leurs enveloppes d'hydratation, ce qui est crucial dans diverses procédures biochimiques et analytiques .

Rôles métaboliques et physiologiques chez les mammifères

Chez les mammifères, la bétaïne sert d'osmolyte organique pour maintenir le volume cellulaire sous stress, agit comme un chaperon chimique contre la dénaturation des protéines et fournit des groupes méthyles pour la reméthylation de l'homocystéine, ce qui est essentiel pour maintenir l'homéostasie métabolique .

Ingrédient fonctionnel dans les industries

Les propriétés fonctionnelles supérieures de la bétaïne en font un choix privilégié dans les produits pharmaceutiques, cosmétiques et de santé. Elle aide à réguler les taux d'homocystéine dans le sang, ce qui est important pour la santé cardiovasculaire .

Applications biotechnologiques dans la fermentation microbienne

La supplémentation en bétaïne améliore les performances des souches microbiennes utilisées dans les procédés de fermentation pour la production de lactate, d'éthanol, de lysine, de pyruvate et de vitamine B12, en agissant comme un protecteur contre le stress ou un donneur de méthyle .

Propriétés anti-inflammatoires

Il a été démontré qu'elle améliore le métabolisme des acides aminés soufrés contre le stress oxydatif, inhibe l'activité du facteur nucléaire-κB et l'activation de l'inflammasome NLRP3, régule le métabolisme énergétique et atténue le stress du réticulum endoplasmique et l'apoptose .

Mécanisme D'action

Target of Action

Betaine monohydrate primarily targets the metabolic cycle of methionine . It functions as a methyl group donor in this cycle . Betaine also plays a crucial role in maintaining cellular hydration and cell function .

Mode of Action

Betaine monohydrate interacts with its targets by donating a methyl group to homocysteine, which is then converted into methionine . This process is facilitated by the enzyme betaine-homocysteine S-methyltransferase . Betaine also acts as an osmoprotectant, helping cells maintain their volume under osmotic stress .

Biochemical Pathways

Betaine monohydrate affects the methionine cycle, a crucial biochemical pathway. It donates a methyl group to homocysteine, converting it into methionine . This process helps maintain the cellular osmotic equilibrium . Betaine also plays a role in sulfur amino acid metabolism, where it helps protect against oxidative stress .

Pharmacokinetics

It is known that betaine is safe at a daily intake of 9–15 g for humans and primarily distributes to the kidneys, liver, and brain .

Result of Action

The action of betaine monohydrate results in a decrease in plasma homocysteine levels and an increase in plasma betaine concentrations, as well as dimethylglycine and methionine . This can lead to a significant decrease in LDL cholesterol levels . Betaine also contributes to the stabilization of proteins and DNA structure .

Action Environment

Environmental factors such as osmotic stress, temperature stress, and drought can influence the action of betaine monohydrate . As an osmoprotectant, betaine helps protect cells against these environmental stresses . Furthermore, the effectiveness of betaine can be influenced by dietary intake, as it is found in many food products such as beets, spinach, and whole grains .

Orientations Futures

Betaine has great potential for broad applications in microbial biotechnology . It can act as a stress protectant or methyl donor for the biosynthesis of complex secondary metabolites such as a variety of vitamins, coenzymes, and antibiotics . Due to its low cost, high tolerability, and efficacy, betaine is suggested as a promising therapeutic for clinical use to treat diseases .

Propriétés

IUPAC Name |

2-(trimethylazaniumyl)acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZRLXNBGZBREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049421 | |

| Record name | Betaine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Acros Organics MSDS] | |

| Record name | Betaine monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

590-47-6 | |

| Record name | Betaine monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPU0ITR2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Betaine monohydrate acts as an osmolyte and methyl donor by participating in the remethylation of homocysteine to methionine. [] This reaction is crucial for various metabolic processes, including DNA synthesis and the synthesis of essential amino acids. []

ANone: Yes, betaine monohydrate supplementation has been shown to increase S-adenosylmethionine levels in the cerebrospinal fluid of patients with methylenetetrahydrofolate reductase deficiency. []

ANone: The molecular formula of betaine monohydrate is C5H11NO2 · H2O, and its molecular weight is 135.16 g/mol. []

ANone: Various spectroscopic techniques can be employed to characterize betaine monohydrate, including X-ray diffraction (XRD), infrared (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy. [, , ]

ANone: Betaine monohydrate has been shown to improve the stability of UVA-cleavable hydroxyethyl starch nanocapsules, particularly in ethanol-based formulations. []

ANone: While not directly acting as a catalyst, betaine monohydrate plays a crucial role in the formation of deep eutectic solvents (DES), which can be employed as green solvents in various chemical reactions. []

ANone: Computational techniques like density functional theory (DFT) are employed to investigate molecular interactions, predict spectroscopic properties, and understand the formation of deep eutectic solvents involving betaine monohydrate. [, ]

ANone: Yes, anhydrous betaine and betaine monohydrate exhibit different physicochemical properties, particularly in terms of hygroscopicity and stability. [, ]

ANone: Anhydrous betaine readily absorbs water and converts to betaine monohydrate, posing challenges in maintaining stability during the manufacturing of solid dosage forms. []

ANone: Annealing anhydrous betaine can increase its crystallinity and decelerate the conversion to betaine monohydrate, enhancing its stability in formulations. []

ANone: Betaine is readily absorbed in the small intestine and distributed throughout the body, primarily accumulating in the kidneys, liver, and brain. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

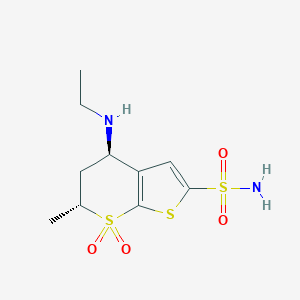

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)